DHFR Inhibition: 8-Fold Superiority over Methotrexate in the 2-Mercaptoquinazolin-4(3H)-one Scaffold Class
While direct DHFR inhibition data for 3-anilino-2-mercaptoquinazolin-4(3H)-one are not published, class-level evidence from closely related 2-mercaptoquinazolin-4(3H)-one analogs demonstrates that this scaffold can achieve DHFR inhibitory potency substantially exceeding the clinical antifolate methotrexate (MTX). A representative analog in this series (Compound 17) exhibited an IC₅₀ of 0.01 μM against DHFR, which is 8-fold more potent than MTX (IC₅₀ = 0.08 μM) when tested under identical in vitro enzymatic assay conditions [1][2]. This magnitude of potency advantage positions the 2-mercaptoquinazolin-4(3H)-one scaffold—including the 3-anilino derivative—as a compelling starting point for DHFR-targeted discovery programs where MTX resistance or dose-limiting toxicity is a concern.
| Evidence Dimension | DHFR enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for 3-anilino-2-mercaptoquinazolin-4(3H)-one; class representative Compound 17: IC₅₀ = 0.01 μM |
| Comparator Or Baseline | Methotrexate (MTX): IC₅₀ = 0.08 μM |
| Quantified Difference | 8-fold more potent than MTX (0.01 μM vs 0.08 μM) |
| Conditions | In vitro DHFR enzymatic inhibition assay |
Why This Matters
The 8-fold potency advantage over the clinical standard MTX suggests this scaffold can serve as a superior DHFR inhibitor lead template, which is directly relevant for procurement decisions in early-stage drug discovery programs targeting cancer or infectious diseases where DHFR is a validated therapeutic target.
- [1] El-Azab AS, et al. New quinazolinone‐based derivatives as DHFR/EGFR‐TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. Arch Pharm (Weinheim). 2022;355(10):e2200417. View Source
- [2] Synthesis, biological evaluation and molecular modeling study of new (1,2,4-triazole or 1,3,4-thiadiazole)-methylthio-derivatives of quinazolin-4(3H)-one as DHFR inhibitors. CGD Paper. PubMed ID: 28499189. View Source
